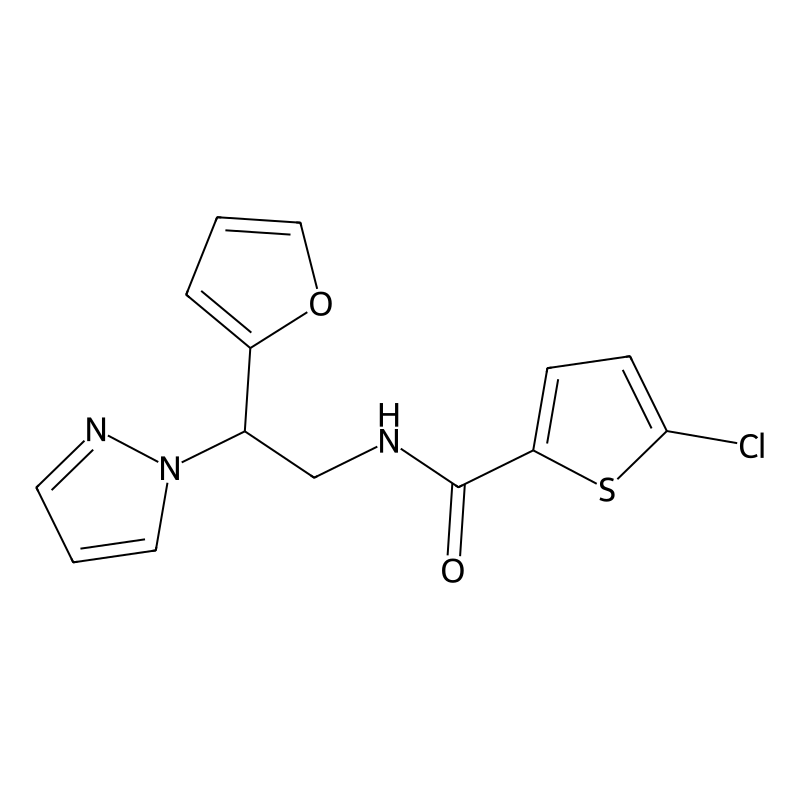

5-chloro-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]thiophene-2-carboxamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5-chloro-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]thiophene-2-carboxamide is a heterocyclic compound characterized by a complex structure that incorporates furan, pyrazole, and thiophene moieties. This compound is notable for its potential therapeutic applications in medicinal chemistry, particularly due to the biological activities associated with its structural components. The presence of the chlorine atom and the carboxamide functional group enhances its reactivity and interaction with biological targets, making it a compound of interest in drug development.

Here's what we can glean based on the structure of the molecule:

- Chemical Structure Analysis: The molecule contains several functional groups commonly found in bioactive molecules, including furan, pyrazole, thiophene, and a carboxamide group. These groups are often associated with various biological activities [, , ].

Further investigation might involve:

- Searching for private research databases or patent filings that may disclose applications of this compound.

- Identifying researchers who specialize in the synthesis and evaluation of heterocyclic compounds with similar structures.

Future studies may explore its potential as a:

- Lead compound for drug discovery: The presence of various functional groups suggests the molecule might interact with biological targets, potentially leading to the development of new drugs [, , ].

- Probe molecule for biological studies: The molecule's specific structure could be useful for investigating cellular processes or protein interactions.

- Oxidation: The furan and thiophene rings can undergo oxidation under strong oxidative conditions, potentially leading to the formation of oxides or other derivatives.

- Reduction: The compound can be reduced using various reducing agents, yielding different derivatives that may have altered biological activities.

- Substitution: The chlorine atom in the molecule can be substituted with other nucleophiles, allowing for the introduction of diverse functional groups.

Research indicates that 5-chloro-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]thiophene-2-carboxamide exhibits significant biological activity. Its mechanism of action likely involves binding to specific enzymes or receptors, which modulates their activity and leads to desired pharmacological effects. Studies suggest potential applications in treating various diseases, although detailed mechanisms and specific targets are still under investigation .

The synthesis of 5-chloro-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]thiophene-2-carboxamide typically involves several key steps:

- Formation of the Pyrazole Ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions.

- Attachment of the Furan Ring: The furan moiety is introduced via a condensation reaction with an appropriate aldehyde.

- Formation of the Thiophene Ring: A cyclization reaction involving sulfur and a suitable diene is used to synthesize the thiophene component.

- Final Coupling: The pyrazole-furan intermediate is coupled with thiophene carboxamide under basic conditions to yield the target compound .

5-chloro-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]thiophene-2-carboxamide has potential applications in various fields:

- Medicinal Chemistry: The compound's unique structure suggests it may serve as a lead compound for developing new therapeutic agents.

- Biological Research: It is investigated for its biological activities, including antimicrobial and anticancer properties.

- Chemical Manufacturing: It can be utilized as an intermediate in synthesizing more complex molecules or materials .

Interaction studies are essential for understanding how 5-chloro-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]thiophene-2-carboxamide interacts with biological targets. Preliminary research indicates that this compound may bind to specific proteins or enzymes, influencing their activity. Ongoing studies aim to elucidate the exact molecular pathways involved and identify potential therapeutic targets .

Several compounds share structural similarities with 5-chloro-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]thiophene-2-carboxamide. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-chloro-N-(2-(furan-2-yl)ethyl)thiophene-2-carboxamide | Contains furan and thiophene | Lacks pyrazole component |

| N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide | Similar core structure | Different substituents |

| 5-chloro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide | Benzamide instead of thiophene | Potentially different biological activity |

Uniqueness

The uniqueness of 5-chloro-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]thiophene-2-carboxamide lies in its specific combination of furan, pyrazole, and thiophene rings. This distinct structural arrangement confers unique chemical and biological properties that differentiate it from similar compounds, making it a valuable candidate for further research and potential therapeutic applications .